N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide
Description
Chemical Structure: The compound (CAS: 1058249-52-7, C₁₈H₂₂N₂O₃S₂, MW: 378.51 g/mol) features a thiophene-substituted cyclopropane core linked to a sulfamoylphenylacetamide scaffold (Fig. 1). Key structural elements include:
- Cyclopropane ring: Enhances metabolic stability and conformational rigidity compared to larger rings like cyclopentane .
- Sulfamoyl group: Enhances solubility and mimics sulfonamide pharmacophores, commonly associated with antimicrobial or enzyme-inhibitory activity .
- Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets.
Potential Applications: While direct biological data for this compound are unavailable in the provided evidence, structural analogs with sulfonamide/amide motifs are reported in antimicrobial () and kinase-targeting contexts (), suggesting plausible therapeutic relevance .
Properties
IUPAC Name |
N-[4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12(19)18-13-4-6-14(7-5-13)23(20,21)17-11-16(8-9-16)15-3-2-10-22-15/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQGBPITAQCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe sulfamoyl phenyl acetamide moiety is then attached through a series of condensation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are crucial for its binding affinity to enzymes and receptors. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences and Implications
The table below highlights critical distinctions between the target compound and related molecules:
Structural and Functional Insights:
Cyclopropane vs. Larger Rings: The cyclopropane in BG02043 reduces steric hindrance compared to BG02044’s cyclopentane analog (unpublished, inferred from ). This may improve target binding efficiency. Cyclopropane’s strain energy can enhance reactivity or metabolic stability relative to non-strained systems .
Sulfamoyl vs. Triazole/Carboxamide :
- The sulfamoyl group in BG02043 offers superior solubility (logP ~2.1 predicted) compared to BG02044’s triazole-carboxamide (logP ~3.5), which may favor bioavailability .
- Sulfonamides are historically linked to antimicrobial activity (e.g., sulfa drugs), whereas triazoles are associated with antifungal and kinase-inhibitory roles .
Thiophene vs. Methoxyphenyl/Pyrimidine :
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